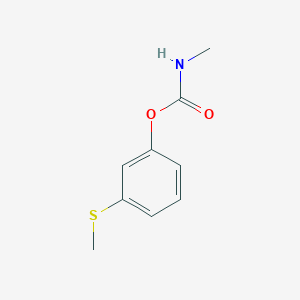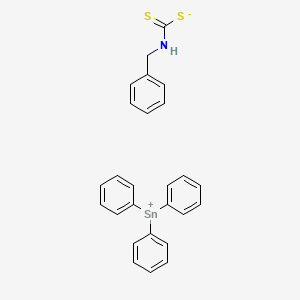stannane CAS No. 928326-78-7](/img/structure/B14172867.png)
[(4-Chloro-3,5-dinitrobenzoyl)oxy](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3,5-dinitrobenzoyl)oxystannane is an organotin compound that features a stannane core bonded to a 4-chloro-3,5-dinitrobenzoyl group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dinitrobenzoyl)oxystannane typically involves the reaction of triphenyltin hydroxide with 4-chloro-3,5-dinitrobenzoyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the stannane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for (4-Chloro-3,5-dinitrobenzoyl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3,5-dinitrobenzoyl)oxystannane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 4-chloro-3,5-dinitrobenzoyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenyl groups can undergo oxidation to form phenol derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of new organotin compounds with different substituents.
Reduction: Formation of amino derivatives of the original compound.
Oxidation: Formation of phenol derivatives and other oxidized products.
Aplicaciones Científicas De Investigación
(4-Chloro-3,5-dinitrobenzoyl)oxystannane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or stabilizers.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3,5-dinitrobenzoyl)oxystannane involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The nitro groups may also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,5-dinitrobenzoic acid: Shares the 4-chloro-3,5-dinitrobenzoyl moiety but lacks the stannane core.
Triphenyltin hydroxide: Contains the triphenylstannane core but lacks the 4-chloro-3,5-dinitrobenzoyl group.
4-Chloro-3,5-dinitrobenzotrifluoride: Similar aromatic structure with different functional groups.
Uniqueness
(4-Chloro-3,5-dinitrobenzoyl)oxystannane is unique due to the combination of the stannane core and the 4-chloro-3,5-dinitrobenzoyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
Propiedades
Número CAS |
928326-78-7 |
|---|---|
Fórmula molecular |
C25H17ClN2O6Sn |
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
triphenylstannyl 4-chloro-3,5-dinitrobenzoate |
InChI |
InChI=1S/C7H3ClN2O6.3C6H5.Sn/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16;3*1-2-4-6-5-3-1;/h1-2H,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
MNNALXSRIRVTII-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



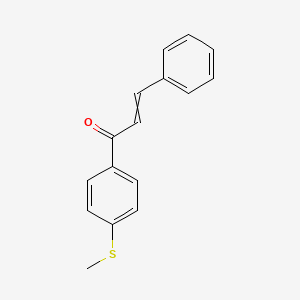

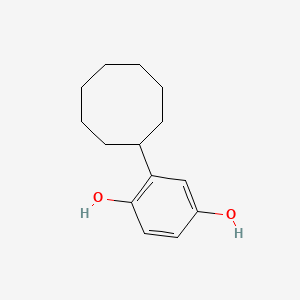
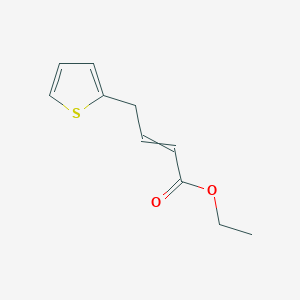
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
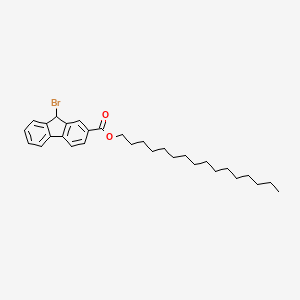
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
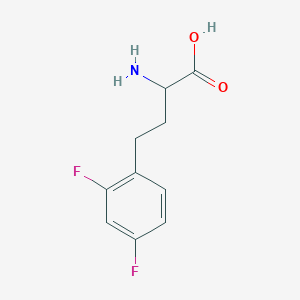
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
